molecular formula C25H33N3O7S2 B2730281 6-ethyl 3-methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449770-46-1

6-ethyl 3-methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2730281
CAS RN: 449770-46-1
M. Wt: 551.67
InChI Key: DJZSYCGQNMBPEG-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C25H33N3O7S2 and its molecular weight is 551.67. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Catalytic Annulation Processes

    Ethyl 2-methyl-2,3-butadienoate is used as a 1,4-dipole synthon in [4 + 2] annulation reactions, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity. This process is significant in the synthesis of functionally diverse tetrahydropyridines, which are crucial in various chemical transformations (Zhu, Lan, & Kwon, 2003).

  • Creation of Novel Heterocyclic Systems

    The synthesis of novel pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles involves the preparation of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These compounds are essential for developing new fused polyheterocyclic systems with potential pharmaceutical applications (Bakhite, Al-Sehemi, & Yamada, 2005).

  • Development of Anticancer Agents

    Novel series of pyrazolopyrimidines derivatives, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, are synthesized for evaluating their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship of these compounds offers insights into developing new therapeutic agents (Rahmouni et al., 2016).

  • Pharmacological Research

    Research on ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates has shown these compounds to exhibit antiradical and anti-inflammatory activities. Such studies are pivotal for discovering new drugs with lower toxicity and enhanced efficacy (Zykova et al., 2016).

  • Investigation into Selenium-Containing Heterocycles

    The synthesis of selenium-containing heterocycles, like 3-amino-4,6-dimethyl-2-ethylseleno[2,3-b]pyridine carboxylate, has been studied using sodium borohydride as a reducing agent. Such compounds are essential for expanding the chemical space of selenium-containing molecules, which have diverse biological activities (Abdel‐Hafez, Abdel-Mohsen, & Elossaily, 2006).

properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O7S2/c1-5-13-28(14-6-2)37(32,33)18-10-8-17(9-11-18)22(29)26-23-21(24(30)34-4)19-12-15-27(16-20(19)36-23)25(31)35-7-3/h8-11H,5-7,12-16H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZSYCGQNMBPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl 3-methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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